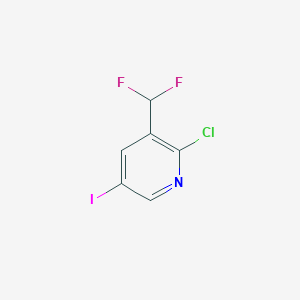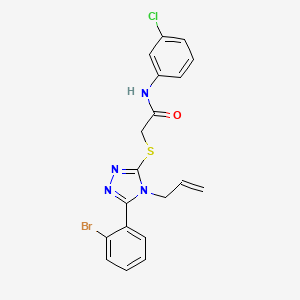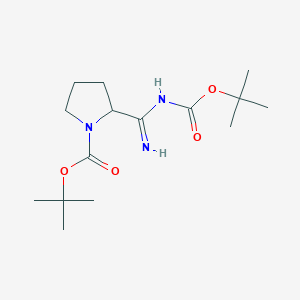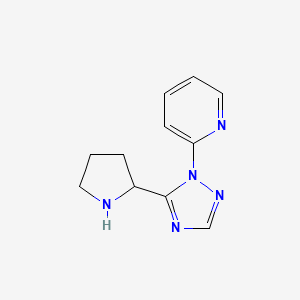![molecular formula C14H9NO2 B11782079 1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
1-Methoxydibenzo[b,d]furan-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxydibenzo[b,d]furan-4-carbonitrile is an organic compound with the molecular formula C14H9NO2. It belongs to the class of dibenzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group and a nitrile group attached to the dibenzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxydibenzo[b,d]furan-4-carbonitrile typically involves the formylation of 2-methoxydibenzo[b,d]furan. One common method includes the reaction of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride, resulting in a mixture of aldehydes. This mixture is then subjected to further reactions to obtain the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxydibenzo[b,d]furan-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxydibenzo[b,d]furan-4-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxydibenzo[b,d]furan-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- 1-Methoxydibenzo[b,d]furan-4-carboxylic acid
Comparison
1-Methoxydibenzo[b,d]furan-4-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the dibenzofuran core. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the nitrile group can participate in specific reactions that are not possible with carboxaldehyde or carboxylic acid derivatives, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H9NO2 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1-methoxydibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C14H9NO2/c1-16-12-7-6-9(8-15)14-13(12)10-4-2-3-5-11(10)17-14/h2-7H,1H3 |
InChI-Schlüssel |
CSFOJCNXIAIDBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=CC=CC=C3OC2=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)

![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)



![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
